2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid
Description
2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylic acid (CAS: 1160247-20-0) is a spirocyclic compound featuring a 4.4 ring system with two nitrogen atoms (diazaspiro) and a carboxylic acid moiety. The molecule is protected by two orthogonal protecting groups: Cbz (benzyloxycarbonyl) at position 2 and Boc (tert-butoxycarbonyl) at position 5. Its molecular formula is C21H28N2O6 (MW: 404.46), and it is commonly used as a building block in peptide synthesis and medicinal chemistry due to its rigid spirocyclic core, which enhances conformational control . Storage recommendations include sealing in dry conditions at 2–8°C to prevent hydrolysis of the Boc and Cbz groups .
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)29-19(27)22-10-9-21(13-22)14-23(11-16(21)17(24)25)18(26)28-12-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTIZYRCMIVLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127980 | |
| Record name | 7-(1,1-Dimethylethyl) 2-(phenylmethyl) 2,7-diazaspiro[4.4]nonane-2,4,7-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-20-0 | |
| Record name | 7-(1,1-Dimethylethyl) 2-(phenylmethyl) 2,7-diazaspiro[4.4]nonane-2,4,7-tricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(1,1-Dimethylethyl) 2-(phenylmethyl) 2,7-diazaspiro[4.4]nonane-2,4,7-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reactions:
- Esterification or acid activation to prepare for subsequent transformations.
- Introduction of amino groups via nucleophilic substitution or reductive amination.
Protection of Functional Groups
Protection of reactive groups is critical to prevent side reactions during the synthesis:
- Boc (tert-butoxycarbonyl) protection of amines is achieved using Boc anhydride (Boc2O) in the presence of a base such as triethylamine or DIPEA. This step ensures the amino groups are selectively protected during subsequent steps.
- Cbz (carbobenzyloxy) protection of amines is performed using benzyl chloroformate under basic conditions, often in the presence of a base like sodium bicarbonate or sodium carbonate.
| Protective Group | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Boc | Boc2O, DIPEA | DCM or DMF | Room temperature | High (~90%) |
| Cbz | Benzyl chloroformate | DCM | Ice to room temperature | Moderate to high (~80-90%) |
Formation of the Spirocyclic Core
The key step involves cyclization to form the spirocyclic framework:
- Intramolecular cyclization is often achieved by activating the amino groups and inducing nucleophilic attack on electrophilic centers, such as activated esters or aldehydes.
- Use of coupling agents like EDCI or DCC facilitates amide bond formation, leading to the spirocyclic structure.
- Activation of carboxylic acids with DCC or EDCI, followed by nucleophilic attack by amino groups, forms the spirocyclic ring.
Final Deprotection and Purification
- Protective groups such as Boc and Cbz are removed under specific conditions:
- Boc groups are cleaved using acids like trifluoroacetic acid (TFA).
- Cbz groups are typically removed via catalytic hydrogenation (e.g., Pd/C under H2).
- The final compound is purified by chromatography techniques such as flash chromatography.
Data Table Summarizing Key Preparation Steps
Research Findings and Notes
- The synthesis strategies emphasize the importance of protecting groups to control regioselectivity and chemoselectivity during complex cyclizations.
- Oxidative steps, especially using Dess-Martin periodinane, are favored for their mild conditions and high yields in converting alcohols to acids or ketones.
- The use of chiral auxiliaries and asymmetric synthesis techniques has been explored in related compounds, indicating potential for stereoselective synthesis of the target molecule.
- The overall yield depends heavily on the efficiency of protection/deprotection steps and the cyclization conditions, with reported yields ranging from 55% to 62% for key intermediates.
Chemical Reactions Analysis
2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions where the protective groups are attached. .
Scientific Research Applications
2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (Cbz and Boc) play a crucial role in modulating the compound’s reactivity and stability, allowing it to interact selectively with its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
The following spirocyclic compounds share structural or functional similarities with 2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylic acid. Key differences lie in substituents, heteroatoms, and protective groups, which influence their physicochemical properties and applications.
Structural Analogues with Diazaspiro[4.4]nonane Cores
Key Observations :
- Substituent Effects : Methyl or benzyl groups (e.g., ) reduce polarity, increasing lipophilicity but decreasing solubility in aqueous media.
- Heteroatom Variation: Compounds like 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid (single nitrogen) exhibit different hydrogen-bonding capabilities compared to diazaspiro derivatives .
Functional Analogues with Carboxylic Acid or Ester Moieties
Key Observations :
- Ester vs. Acid : Ethyl esters (e.g., ) are more lipophilic and less reactive than carboxylic acids, making them preferable for certain coupling reactions.
Biological Activity
2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, primarily utilized in organic and medicinal chemistry. The compound features a diazaspiro nonane core and protective groups, specifically carbobenzyloxy (Cbz) and tert-butoxycarbonyl (Boc), which are essential for modulating its chemical reactivity and biological interactions.
Chemical Structure
The compound's IUPAC name is 7-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid. Its molecular formula is , and it has a molecular weight of 396.46 g/mol.
The biological activity of 2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylic acid is attributed to its interaction with specific molecular targets such as enzymes and receptors. The protective groups enhance the compound's stability and selectivity, allowing it to modulate enzyme activity or receptor signaling pathways effectively.
Applications in Research
- Pharmaceutical Development : The compound serves as a building block in synthesizing novel therapeutic agents targeting neurological disorders.
- Biochemical Studies : It is used to investigate enzyme interactions and protein binding due to its structural characteristics.
- Material Science : The compound is explored for applications in developing new materials with tailored properties.
Case Studies
-
Enzyme Inhibition Studies : Research has shown that derivatives of 2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
- Example Study : A study demonstrated that modifications to the Cbz group significantly impacted the inhibition efficiency against the target enzyme, highlighting the importance of structural variations in biological activity.
-
Neuroprotective Effects : In vitro studies indicated that compounds derived from this spirocyclic framework exhibit neuroprotective properties, which may be beneficial for conditions like Alzheimer's disease.
- Example Study : A series of experiments revealed that certain derivatives could reduce oxidative stress in neuronal cells, providing insights into their potential therapeutic roles.
Comparative Analysis
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| 2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylic acid | Structure | Enzyme inhibition, neuroprotection | Drug development |
| 2-Boc-2,7-diazaspiro-[4.4]nonane | Similar core without Cbz | Moderate activity | Limited applications |
| 7-Boc-2-oxo-1,7-diazaspiro-[4.4]nonane | Similar structure with oxo group | Different activity profile | Research use |
Synthesis and Preparation
The synthesis of 2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylic acid involves several steps:
- Formation of the Diazaspiro Core : Cyclization reactions using appropriate precursors.
- Introduction of Protective Groups : Sequential addition of Cbz and Boc groups to enhance stability.
- Purification : Techniques such as chromatography are employed to achieve high purity levels.
Q & A
Basic Research Questions
Q. What are the recommended protocols for safe handling and storage of 2-Cbz-7-Boc-2,7-diazaspiro[4.4]nonane-4-carboxylic acid?
- Methodological Answer :
- Handling : Avoid skin/eye contact and inhalation. Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. Electrostatic charge buildup should be mitigated using grounded equipment .
- Storage : Refrigerate (2–8°C) in tightly sealed containers under dry, well-ventilated conditions. Opened containers must be resealed carefully to prevent moisture ingress or leakage .
- Decomposition Risks : Thermal decomposition may release carbon monoxide and nitrogen oxides; use dry sand or alcohol-resistant foam for fire suppression .
Q. Which analytical techniques are essential for confirming the spirocyclic structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structural refinement, particularly for resolving spirocyclic conformations .
- NMR Spectroscopy : Employ - and -NMR to verify stereochemistry and protect group integrity (e.g., Cbz/Boc signals at δ ~5.1 ppm for Cbz carbonyl and δ ~1.4 ppm for Boc tert-butyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHNO, theoretical MW: 429.18) and fragmentation patterns .
Q. What synthetic routes are reported for analogous diazaspiro compounds?
- Methodological Answer :
- Core Synthesis : Spirocyclic frameworks are typically constructed via cyclization of bis-protected diamines. For example, tert-butyl-protected intermediates (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) are synthesized via Mitsunobu or reductive amination reactions .
- Protecting Groups : Cbz (carbobenzyloxy) and Boc (tert-butyloxycarbonyl) groups are introduced sequentially to prevent undesired side reactions during ring formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR/IR) during characterization?
- Methodological Answer :
- Triangulation : Cross-validate data using complementary techniques (e.g., X-ray for conformation, HPLC for purity, and 2D NMR for connectivity) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to identify discrepancies caused by solvation or dynamic effects .
- Sample Purity : Confirm purity via HPLC (≥95%) to rule out impurities skewing spectral interpretations .
Q. What challenges arise in optimizing the synthesis of this compound, and how can they be addressed?
- Methodological Answer :
- Key Challenges :
- Ring Strain : Spiro[4.4]nonane systems require precise stoichiometry and low-temperature cyclization to minimize strain .
- Deprotection Selectivity : Boc removal under acidic conditions (e.g., TFA) may inadvertently cleave Cbz if reaction times exceed optimal thresholds .
- Optimization Strategies :
- Use kinetic studies (e.g., in situ IR monitoring) to identify ideal reaction times and temperatures.
- Screen catalysts (e.g., Pd/C for hydrogenolysis of Cbz) to improve yield and selectivity .
Q. How do computational models aid in predicting the conformational dynamics of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water/DMSO) to assess flexibility of the diazaspiro core and predict bioactive conformers .
- Density Functional Theory (DFT) : Calculate thermodynamic stability of stereoisomers and transition states for ring-opening reactions .
- Docking Studies : Map potential binding modes with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
